molecular formula C14H19NO4S2 B7546193 N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide

Cat. No. B7546193
M. Wt: 329.4 g/mol
InChI Key: PBTXUYIKWNONHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide, also known as CP-544326, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential therapeutic applications, particularly in the field of oncology.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its expression is associated with poor prognosis and resistance to chemotherapy. N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This acidic microenvironment is toxic to cancer cells and leads to their death.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide has been found to decrease the pH of the tumor microenvironment, which is toxic to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide for lab experiments is its potent anti-tumor activity. It has been shown to exhibit activity against a wide range of cancer cell lines. In addition, its mechanism of action is well understood, which makes it a useful tool for studying the role of CAIX in cancer. However, one of the limitations of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the study of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide. One area of research is the development of more potent and selective CAIX inhibitors. Another area of research is the investigation of the combination of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide with other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, the use of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide as a diagnostic tool for the detection of CAIX expression in cancer is an area of active research. Overall, N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide has shown great promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis method of N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)amine in the presence of a base. The resulting product is then purified by column chromatography to obtain N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide in its pure form.

Scientific Research Applications

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in oncology. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer. N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-11-2-6-14(7-3-11)21(18,19)15(12-4-5-12)13-8-9-20(16,17)10-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXUYIKWNONHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-methylbenzenesulfonamide

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